AT-56
Overview
Description
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride is an organic compound with the molecular formula C8H6Cl2F3NO. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
AT-56, also known as “4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine”, is a potent, selective, and orally active inhibitor of lipocalin-type prostaglandin D synthase (L-PGDS) . L-PGDS is one of the primary targets of this compound. This enzyme plays a crucial role in the production of Prostaglandin D2 (PGD2) from arachidonic acid .
Mode of Action
This compound interacts with its target, L-PGDS, by binding competitively at the enzyme’s catalytic pocket . This interaction inhibits the production of PGD2 by L-PGDS-expressing cells . It’s important to note that this compound selectively suppresses the drowsiness or pain reaction mediated by L-PGDS-catalyzed PGD2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting L-PGDS, this compound prevents the conversion of PGH2 to PGD2, a lipid signaling molecule that activates two receptors, DP1 and DP2 . DP1 is involved in centrally mediated processes such as sleep and pain, while DP2 is involved in inflammation .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It has a high oral bioavailability of 82%, indicating that a significant proportion of the orally administered dose reaches systemic circulation . The compound also has a half-life of 1.71 hours when administered orally, suggesting that it is relatively stable in the body .
Result of Action
The inhibition of L-PGDS by this compound leads to a decrease in the production of PGD2 . This can result in the suppression of certain reactions mediated by PGD2, such as drowsiness or pain . In animal models, this compound has been shown to suppress the PGD2 production in the brain and the L-PGDS-mediated allergic airway inflammation .
Biochemical Analysis
Biochemical Properties
AT-56 interacts with L-PGDS, a major protein in human cerebrospinal fluid (CSF), to inhibit the production of PGD2 . This interaction is competitive, making this compound a selective inhibitor of L-PGDS .
Cellular Effects
This compound influences cell function by decreasing the production of PGD2, a prostaglandin that induces sleep, regulates nociception, inhibits platelet aggregation, and acts as an allergic mediator . By inhibiting L-PGDS, this compound reduces the levels of PGD2, thereby potentially altering these cellular processes .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to L-PGDS and inhibiting its activity . This prevents the isomerization of PGH2 to PGD2, thereby reducing the levels of PGD2 in the brain and other tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it has been found to decrease the numbers of total cells, infiltrating eosinophils, and monocytes in bronchoalveolar lavage fluid of L-PGDS transgenic mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 10 mg/kg, this compound significantly decreased the numbers of total cells, infiltrating eosinophils, and monocytes in bronchoalveolar lavage fluid of L-PGDS transgenic mice .
Metabolic Pathways
This compound is involved in the prostaglandin synthesis pathway, where it inhibits the conversion of PGH2 to PGD2 by L-PGDS . This could potentially affect metabolic flux and metabolite levels.
Transport and Distribution
Given its role as an inhibitor of L-PGDS, it is likely that it is transported to areas where L-PGDS is present, such as the central nervous system and male genital organs .
Subcellular Localization
As an inhibitor of L-PGDS, it is likely that it is localized to the same areas as L-PGDS, which is a major protein in human CSF .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride typically involves the following steps:
Reaction of parachloroaniline with acyl chloride: Parachloroaniline reacts with acyl chloride in the presence of a methylbenzene solvent to form an intermediate.
Friedel-Crafts reaction: The intermediate is dissolved in an organic solvent, and trifluoroacetyl chloride is introduced into the flask containing the mixed solution of the organic solvent and Lewis acid. The solution of the intermediate is slowly added to the flask to perform a Friedel-Crafts reaction, resulting in an acylate intermediate.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for higher yield and purity. The process involves:
Reacting parachloroaniline with pivaloyl chloride: This step forms 4-chloro-N-pivaloyl aniline.
Reaction with ethyl trifluoroacetate: Under the action of n-butyllithium, 4-chloro-N-pivaloyl aniline reacts with ethyl trifluoroacetate to form N-(4-chloro-2-trifluoroacetyl phenyl) pivaloyl amide.
Removal of pivaloyl group: The pivaloyl group is removed under acidic conditions to obtain 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various ketones and carboxylic acids, while reduction can produce different amines .
Scientific Research Applications
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of antiviral drugs like efavirenz.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoroacetyl group.
2-(Trifluoroacetyl)-4-chloroaniline: Another closely related compound with similar functional groups.
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone: Shares the trifluoroethanone moiety with 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride.
Uniqueness
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride is unique due to its specific combination of functional groups, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoroacetyl group imparts distinct chemical properties that are advantageous in certain synthetic pathways .
Properties
IUPAC Name |
1-[4-(2H-tetrazol-5-yl)butyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-3-9-22-19(7-1)12-13-20-8-2-4-10-23(20)25(22)21-14-17-30(18-15-21)16-6-5-11-24-26-28-29-27-24/h1-4,7-10,12-13H,5-6,11,14-18H2,(H,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNGMDUIRLSESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CCCCC5=NNN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471559 | |
Record name | AT-56 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162640-98-4 | |
Record name | AT-56 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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